molecular formula C13H18N2O2 B14842497 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide

3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide

Cat. No.: B14842497
M. Wt: 234.29 g/mol
InChI Key: QHAZAGACIIGFKM-UHFFFAOYSA-N
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Description

  • The isopropyl group can be introduced through alkylation reactions using isopropyl halides and a strong base.

Industrial Production Methods:

In an industrial setting, the production of 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide typically involves the following steps:

  • Formation of the Picolinamide Core:

    • The picolinamide core can be synthesized through the reaction of picolinic acid with appropriate amines under dehydrating conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction:

    • Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution:

    • The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation:

    • Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
  • Reduction:

    • Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
  • Substitution:

    • Alkyl halides, nucleophiles, and bases under appropriate solvent conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

    3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide: (CAS 1243446-85-6)

  • 3-Cyclopropoxy-6-isopropyl-N-ethylpicolinamide

Comparison:

  • 3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide has an additional isopropoxy group, which may influence its chemical reactivity and biological activity.
  • 3-Cyclopropoxy-6-isopropyl-N-ethylpicolinamide has an ethyl group instead of a methyl group, which may affect its pharmacokinetic properties and potency.

Uniqueness:

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-6-propan-2-ylpyridine-2-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-8(2)10-6-7-11(17-9-4-5-9)12(15-10)13(16)14-3/h6-9H,4-5H2,1-3H3,(H,14,16)

InChI Key

QHAZAGACIIGFKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)OC2CC2)C(=O)NC

Origin of Product

United States

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